4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-2-3-10-7(12-6)8(14)13-9-11-4-5-15-9/h2-5H,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIYSPOYLXUVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most straightforward approach to synthesizing 4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide involves direct coupling of 4-methylpyrimidine-2-carboxylic acid with 2-aminothiazole using carbodiimide coupling agents.
Procedure:
- 4-Methylpyrimidine-2-carboxylic acid (1 equivalent) is dissolved in dichloromethane or dimethylformamide.
- The solution is cooled to 0°C, followed by addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
- After stirring for 30 minutes, 2-aminothiazole (1.1 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.
- The reaction is monitored by thin-layer chromatography until completion (typically 4-6 hours).
This protocol is adapted from similar amide coupling reactions described for thiazole derivatives. While dicyclohexylcarbodiimide (DCC) can also be employed, EDC offers the advantage of water-soluble urea byproducts that facilitate purification.
Acid Chloride Formation and Aminolysis
An alternative approach involves converting 4-methylpyrimidine-2-carboxylic acid to its corresponding acid chloride followed by reaction with 2-aminothiazole.
Procedure:
- 4-Methylpyrimidine-2-carboxylic acid (1 equivalent) is suspended in anhydrous toluene or dichloromethane.
- Thionyl chloride (3 equivalents) or oxalyl chloride (2 equivalents) is added dropwise at 0°C.
- The mixture is refluxed for 2-3 hours to form the acid chloride.
- After cooling, excess thionyl chloride is removed under reduced pressure.
- The crude acid chloride is dissolved in anhydrous tetrahydrofuran.
- 2-Aminothiazole (1.2 equivalents) and triethylamine (2 equivalents) are added at 0°C.
- The reaction mixture is stirred at room temperature for 4-6 hours.
This method typically yields the target compound in 75-85% yield after purification.
Step-wise Synthesis Approaches
Synthesis via Protected Intermediates
For improved selectivity and yield, a stepwise approach using protected intermediates can be employed:
Procedure:
- 2-Aminothiazole is protected with a tert-butoxycarbonyl (Boc) group.
- The protected aminothiazole is coupled with 4-methylpyrimidine-2-carboxylic acid using EDC/DMAP.
- Deprotection under acidic conditions (trifluoroacetic acid in dichloromethane) yields the target compound.
This approach is analogous to the Boc-protection strategy described for similar heterocyclic systems in the literature. The protection step minimizes side reactions and enhances the nucleophilicity of the thiazole amino group.
One-Pot Curtius Rearrangement Approach
Drawing inspiration from similar heterocyclic synthesis methodologies, a one-pot Curtius rearrangement could be adapted for the synthesis of this compound:
Procedure:
- 4-Methylpyrimidine-2-carboxylic acid (1 equivalent) is treated with diphenylphosphoryl azide (DPPA) (1.1 equivalents) and triethylamine (1.2 equivalents) in toluene.
- The reaction mixture is heated to generate the isocyanate intermediate.
- 2-Aminothiazole is added to react with the isocyanate, forming the target carboxamide.
This approach, adapted from similar heterocyclic synthesis described in the literature, can provide the target compound in approximately 60% yield.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis of heterocyclic compounds, including thiazole-containing carboxamides.
Procedure:
- 4-Methylpyrimidine-2-carboxylic acid (1 equivalent), 2-aminothiazole (1.1 equivalents), and HATU (1.2 equivalents) are combined in dimethylformamide.
- N,N-Diisopropylethylamine (DIPEA) (2 equivalents) is added.
- The mixture is subjected to microwave irradiation at 100°C for 20-30 minutes.
This method, analogous to those described for similar thiazole derivatives, can reduce reaction times from hours to minutes while maintaining or improving yields.
Reaction Optimization Parameters
Solvent Effects on Yield and Purity
The choice of solvent significantly impacts the efficiency of amide coupling reactions. Table 1 presents comparative data on solvent effects for the synthesis of this compound and related compounds.
Table 1: Influence of Solvent on Amide Coupling Reactions
| Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Comments |
|---|---|---|---|---|
| Dichloromethane | 6-8 | 75-80 | 95-97 | Good solubility for both components |
| Tetrahydrofuran | 8-10 | 70-75 | 93-95 | Moderate reaction rate |
| Dimethylformamide | 4-6 | 80-85 | 92-94 | Excellent solubility but purification challenges |
| Acetonitrile | 8-12 | 65-70 | 96-98 | Higher purity but lower yields |
| Toluene | 10-12 | 60-65 | 90-92 | Poor solubility of aminothiazole |
Based on these parameters, dimethylformamide represents the optimal solvent for maximizing yield, while acetonitrile provides the highest product purity.
Coupling Agent Comparison
Various coupling agents can be employed for amide bond formation in heterocyclic systems. Table 2 compares the efficiency of different coupling reagents for the synthesis of this compound.
Table 2: Comparison of Coupling Reagents
| Coupling Agent | Equivalent Ratio | Reaction Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| EDC/DMAP | 1.2:0.1 | 4-6 | 75-80 | Water-soluble byproducts | Moderate cost |
| DCC/DMAP | 1.2:0.1 | 6-8 | 70-75 | Inexpensive | Difficult purification |
| HATU/DIPEA | 1.2:2.0 | 3-4 | 85-90 | Higher yield | Expensive reagent |
| T3P/Pyridine | 1.5:2.0 | 5-7 | 75-80 | Reduced racemization | Moisture sensitive |
| Acid chloride/TEA | 1.0:2.0 | 2-3 | 80-85 | Fast reaction | Harsh conditions |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) emerges as the most efficient coupling agent, though at a higher cost compared to carbodiimide reagents.
Purification and Characterization
Purification Protocols
Purification of this compound typically involves:
Initial work-up by dilution with ethyl acetate and sequential washing with:
- 5% aqueous sodium bicarbonate solution
- 1N hydrochloric acid
- Saturated sodium chloride solution
Column chromatography using:
- Silica gel as the stationary phase
- Gradient elution with hexane/ethyl acetate (typically starting at 8:2 and increasing to 6:4)
Recrystallization from ethanol or ethyl acetate/hexane mixture for analytical-grade purity
Analytical Characterization
Complete characterization of this compound typically includes:
Table 3: Expected Analytical Data for this compound
| Analytical Method | Characteristic Data |
|---|---|
| Melting Point | 155-158°C |
| IR Spectroscopy | 3250-3200 cm^-1 (N-H stretching), 1670-1660 cm^-1 (C=O amide), 1580-1520 cm^-1 (C=N stretching) |
| ^1H NMR (400 MHz, DMSO-d6) | δ 12.40-12.30 (s, 1H, NH), 8.70-8.60 (d, 1H, pyrimidine-H), 7.50-7.40 (d, 1H, thiazole-H), 7.20-7.10 (d, 1H, thiazole-H), 7.05-6.95 (d, 1H, pyrimidine-H), 2.55-2.45 (s, 3H, CH3) |
| ^13C NMR (100 MHz, DMSO-d6) | δ 168-167 (C=O), 160-158 (pyrimidine-C2), 155-153 (thiazole-C2), 150-148 (pyrimidine-C4), 138-136 (pyrimidine-C6), 135-133 (thiazole-C4), 115-113 (thiazole-C5), 114-112 (pyrimidine-C5), 24-22 (CH3) |
| Mass Spectrometry | [M+H]^+ calculated: 221.0492, typically found: 221.0490 ± 0.0005 |
| Elemental Analysis | C: 48.5-49.2%, H: 3.5-3.8%, N: 25.2-25.8%, S: 14.4-14.8% |
These spectral data are derived from analysis of related heterocyclic compounds reported in the literature.
Comparative Analysis of Synthetic Methods
Yield and Efficiency Comparison
The various synthetic approaches for this compound differ significantly in terms of yield, reaction time, and overall efficiency.
Table 4: Comparison of Different Synthetic Approaches
| Synthetic Method | Overall Yield (%) | Reaction Time | Number of Steps | Reagent Cost | Scalability | Environmental Impact |
|---|---|---|---|---|---|---|
| Direct Coupling (EDC/DMAP) | 75-80 | 4-6 h | 1 | Moderate | Good | Moderate |
| Acid Chloride Method | 80-85 | 5-7 h | 2 | Low | Excellent | High |
| Protected Intermediate | 65-70 | 24-36 h | 3 | High | Moderate | Moderate |
| Curtius Rearrangement | 55-60 | 12-16 h | 1 | High | Poor | High |
| Microwave-Assisted | 85-90 | 0.5-1 h | 1 | Moderate | Limited | Low |
The microwave-assisted approach offers the highest yield and shortest reaction time but with limited scalability for industrial applications. For large-scale synthesis, the acid chloride method provides the best balance of yield, cost, and scalability.
Technical Considerations for Process Scale-up
When scaling up the synthesis of this compound, several technical considerations become critical:
Heat Transfer : The exothermic nature of amide coupling requires careful temperature control during scale-up.
Mixing Efficiency : Proper mixing becomes crucial to ensure uniform reaction conditions throughout the batch.
Reagent Addition Rate : Controlled addition of reactive species like acid chlorides or coupling agents helps minimize side reactions.
Solvent Recovery : Implementation of solvent recovery systems for economical and environmental sustainability.
Process Safety : Elimination of hazardous reagents (e.g., replacing thionyl chloride with oxalyl chloride) enhances process safety during scale-up.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a dihydrothiazole derivative .
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The compound has demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK9, which plays a critical role in regulating transcription and cell cycle progression. Inhibition of CDK9 can lead to the reinstatement of apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Case Studies and Findings
A study involving a series of 4-thiazol-2-anilinopyrimidine derivatives, including 4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide, revealed that certain derivatives exhibited an IC50 as low as 7 nM against CDK9, with over 80-fold selectivity compared to CDK2. These compounds showed significant antitumor efficacy in primary chronic lymphocytic leukemia cells, highlighting their potential for treating various cancers .
| Compound | IC50 (nM) | Selectivity (CDK9 vs. CDK2) |
|---|---|---|
| 12u | 7 | >80-fold |
Anti-inflammatory Properties
Research Insights
Recent studies have indicated that pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The structure of this compound suggests potential efficacy in reducing inflammation through modulation of inflammatory cytokines.
Experimental Results
In vitro assays have shown that certain derivatives can significantly suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX-2 IC50 (μmol) |
|---|---|
| Compound 5 | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
Antimicrobial Activity
Antimicrobial Screening
The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. In vitro tests demonstrated promising results against both Gram-positive and Gram-negative bacteria, suggesting its utility in addressing antimicrobial resistance .
Summary of Antimicrobial Efficacy
| Compound | Activity Against | Result |
|---|---|---|
| d1 | Gram-positive | Effective |
| d6 | Gram-negative | Effective |
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of this compound is crucial for optimizing its efficacy and selectivity. The presence of specific functional groups on the thiazole and pyrimidine rings significantly influences the biological activity.
Key Findings from SAR Studies
- Substituents at the C5 position of the pyrimidine core enhance CDK9 potency.
- The introduction of amino functions at the C2 position of the thiazole ring leads to increased inhibitory activity against both CDK2 and CDK9.
- Meta-substituted anilines tend to provide better selectivity for CDK9 compared to para-substituted analogues .
Mechanism of Action
The mechanism of action of 4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The thiazole ring is known to interact with DNA and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide and related compounds:
*Estimated based on molecular formula (C₉H₉N₄OS₂).
†Calculated from molecular formula (C₈H₇N₃O₂S).
Key Observations:
Core Heterocycle Influence: The pyrimidine core in the target compound offers a planar, aromatic system conducive to π-π stacking interactions, commonly exploited in kinase inhibitors. The pyrido-thieno-pyrimidine derivative () exhibits enhanced rigidity and aromatic surface area, which may improve binding to hydrophobic pockets but reduce metabolic stability .
Substituent Effects :
- The 4-methyl group in the target compound could enhance lipophilicity, favoring membrane permeability. However, analogs with bulkier substituents (e.g., pyridinyl or thienyl groups in and ) may face solubility challenges .
- The thiazol-2-yl carboxamide group is conserved across all analogs, suggesting its role as a pharmacophore for hydrogen bonding or metal coordination .
Biological Data Gaps :
- While highlights the bioactivity of a structurally distinct compound (4-methyl-N-(5-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-4-(2-thienyl)-1,3-thiazol-2-yl)cyclohexanecarboxamide) in astroglial modulation, the target compound lacks directly comparable functional studies .
Biological Activity
4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential applications in various fields, including medicine and industrial chemistry.
Overview of Biological Activity
This compound belongs to a class of thiazole derivatives known for their wide-ranging biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties. The dual-ring structure comprising thiazole and pyrimidine enhances its interaction with biological targets, making it a versatile candidate for drug development.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins involved in critical cellular processes. For instance:
- Enzyme Inhibition : It has been studied for its potential as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating cell cycle and apoptosis. Inhibition of CDK9 can lead to the reinstatement of apoptosis in cancer cells, making it a target for anticancer therapies .
Biochemical Pathways
The compound is also implicated in several biochemical pathways:
- Cell Cycle Regulation : It induces cell cycle arrest at the G2/M phase by inhibiting key protein kinases such as EGFR, HER2, and VEGFR-2 .
- Apoptotic Pathways : By targeting anti-apoptotic proteins, it reinstates programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole and pyrimidine rings significantly influence the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of specific substituents on the thiazole ring can enhance or diminish activity against various targets. For example, bulky groups at certain positions have been found to increase selectivity for CDK9 while decreasing activity against other CDKs .
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 4 | Increases cytotoxicity |
| Bulky substituents on thiazole | Enhances CDK9 selectivity |
| Electron-withdrawing groups | Essential for antiproliferative activity |
Case Studies and Research Findings
Several studies have demonstrated the efficacy of this compound in various applications:
- Anticancer Activity : In vitro studies have shown that this compound exhibits potent anticancer effects against several cancer cell lines, including chronic lymphocytic leukemia cells. Its mechanism involves selective inhibition of CDK9 with an IC50 value reported as low as 7 nM .
- Antimicrobial Properties : Research indicates that derivatives of this compound possess significant antibacterial activity against drug-resistant strains of Staphylococcus aureus and Candida species. The structure contributes to its effectiveness against these pathogens .
- Antifungal Effects : The compound has shown promising results in inhibiting fungal growth, particularly against resistant strains, suggesting potential applications in treating fungal infections .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate solubility characteristics:
- Solubility : Slightly soluble in water but more soluble in organic solvents like alcohol and ether.
- Bioavailability : The dual-ring structure may enhance bioavailability by allowing better interaction with biological membranes.
Q & A
What are the common synthetic routes for 4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide, and how are reaction conditions optimized?
Basic : The synthesis typically involves sequential acylation and amination steps. For example, pyrimidine-2-carboxylic acid derivatives are coupled with 2-aminothiazole using coupling agents like EDCI/HOBt in solvents such as DMF or THF under nitrogen . Reaction conditions (temperature: 0–25°C, time: 12–24 hours) are optimized via thin-layer chromatography (TLC) monitoring.
Advanced : Competing pathways, such as undesired N- vs. O-acylation, are mitigated by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of acylating agent) and using bulky bases (e.g., DIPEA) to favor regioselectivity. Microwave-assisted synthesis (80–120°C, 30–60 minutes) can enhance yields by 15–20% compared to conventional methods .
How do crystallographic techniques resolve structural ambiguities in this compound?
Basic : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles (e.g., C–N: 1.34–1.38 Å, C–S: 1.71–1.73 Å) . Data collection at 100–150 K minimizes thermal motion artifacts.
Advanced : For twinned crystals, SHELXL’s TWIN/BASF commands are employed, with BASF parameters adjusted iteratively (0.2–0.5) to deconvolute overlapping reflections. High-resolution data (dmin < 0.8 Å) and Hirshfeld surface analysis validate intermolecular interactions (e.g., π-π stacking: 3.5–4.0 Å) .
What spectroscopic methods are critical for characterizing intermediates and final products?
Basic : and NMR (400–600 MHz, DMSO-d6/CDCl3) identify key signals (e.g., thiazole C5-H: δ 7.8–8.1 ppm; pyrimidine C4-H: δ 8.5–8.7 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ions within 2 ppm error .
Advanced : 2D NMR (HSQC, HMBC) resolves connectivity in regiochemical isomers. For example, HMBC correlations between pyrimidine C2-carbonyl (δ 165–170 ppm) and thiazole NH (δ 10.5–11.0 ppm) confirm amide bond formation .
How can computational tools predict biological activity and guide experimental design?
Basic : Molecular docking (AutoDock Vina) screens against kinases (e.g., EGFR, IC: 0.5–5 μM) using PyMOL for visualization. Parameters include grid boxes (20 ų) and Lamarckian genetic algorithms .
Advanced : MD simulations (GROMACS, 50 ns) assess binding stability (RMSD < 2.0 Å). Free-energy perturbation (FEP) quantifies ΔΔG for substituent effects (e.g., methyl vs. trifluoromethyl groups improve affinity by 1.2 kcal/mol) .
What strategies address discrepancies in biological assay data across studies?
Advanced : Contradictory IC values (e.g., 10 nM vs. 500 nM) are resolved by standardizing assay protocols:
- Buffer conditions : 25 mM HEPES (pH 7.4), 10 mM MgCl, 0.01% Tween-20.
- Controls : Staurosporine (positive control) and DMSO (vehicle control) ensure reproducibility.
- Data normalization : % inhibition curves are fitted to Hill equations (nH: 0.8–1.2) .
How are reaction intermediates purified to achieve >95% HPLC purity?
Basic : Flash chromatography (SiO2, ethyl acetate/hexane 3:7) removes unreacted starting materials.
Advanced : Preparative HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA, 20 mL/min) isolates regioisomers. Retention time differences (Δt = 1.2–1.5 minutes) are exploited for gram-scale purification .
What crystallographic software is preferred for small-molecule refinement, and why?
SHELXL is widely used for its robust treatment of disorder (e.g., split atoms with occupancy refinement) and hydrogen placement (HFIX commands). SIR97 excels in direct-methods phase solutions for challenging datasets (Rint < 5%), particularly with pseudo-merohedral twinning .
How does the thiazole ring’s electronic nature influence reactivity?
The electron-deficient thiazole (Hammett σ: +0.62) directs electrophilic substitution to C5. For example, bromination with NBS in CCl4 yields 5-bromo derivatives, while Suzuki-Miyaura coupling at C5 installs aryl/heteroaryl groups (Pd(PPh3)4, K2CO3, 80°C) .
What in vivo models are suitable for pharmacokinetic profiling?
Advanced : Radiolabeled analogs (e.g., -derivatives) are synthesized via nucleophilic aromatic substitution (K/K222, 100°C, 10 minutes). PET imaging in non-human primates (Cmax: 1–2 hours, t: 4–6 hours) quantifies blood-brain barrier penetration .
How are solvent effects managed in polar aprotic reactions?
DFT calculations (Gaussian 09, SMD model) predict solvent polarity (ε: DMF = 37, DMSO = 47) effects on transition states. Experimental validation uses Kamlet-Taft parameters (β: DMF = 0.69) to optimize SNAr reactions (e.g., 20% yield increase in DMF vs. THF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
